Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .
Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids have been studied .
Scientific Research Applications
Synthesis of Heterocyclic Systems
Compounds related to "Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate" have been utilized in the synthesis of various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with a somewhat similar structure, was used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles. These compounds are significant due to their potential biological activities and applications in medicinal chemistry (Selič et al., 1997).
Drug-likeness and Microbial Investigation
Compounds with 1,3,4-oxadiazole moiety, similar to the core structure of the specified compound, have been synthesized and evaluated for their drug-likeness properties and in vitro microbial activities. These compounds showed promising results in antibacterial, antifungal, and antimycobacterial activities, indicating their potential as therapeutic agents. The in silico ADME prediction properties of these compounds were also favorable, suggesting good drug-likeness characteristics (Pandya et al., 2019).
Structural Characterization for Potential Therapeutic Applications
Structural characterization of oxadiazole derivatives, similar to the compound , has been performed with the aim of developing new potential therapeutic agents. For example, the structures of two oxadiazole derivatives were determined by X-ray crystallography, providing insights into their potential as angiotensin receptor antagonists. These studies are crucial for understanding the molecular basis of their activity and for the design of new drugs (Meyer et al., 2003).
Photoluminescent Properties for Material Science
The photoluminescent properties of compounds containing the 1,3,4-oxadiazole unit have been investigated for potential applications in material science. These properties are essential for developing new materials with specific optical characteristics, which can be used in various technological applications, such as organic light-emitting diodes (OLEDs) (Han et al., 2010).
Anticancer Evaluation
Compounds with structural features similar to the target compound have been synthesized and evaluated for their anticancer activities. These studies aim to discover new therapeutic agents that can effectively target cancer cells, contributing to the development of novel cancer treatments (Ravinaik et al., 2021).
Future Directions
1,2,4-Oxadiazoles have been recognized for their broad range of chemical and biological properties, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of “Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate” in various fields, such as medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, which can result in various biological effects.
Properties
IUPAC Name |
methyl 2-[[2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-30-23(29)16-10-5-6-12-18(16)25-19(28)14-32-22-17(11-7-13-24-22)21-26-20(27-31-21)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPZDQLIWNZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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